molecular formula C17H16N2O2 B10796188 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Cat. No.: B10796188
M. Wt: 280.32 g/mol
InChI Key: UPYOCTHZNIUVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

MMV008212 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MMV008212 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of chemical reactions and mechanisms.

    Biology: It is used to study the inhibitory effects on protozoan pathogens, particularly Theileria parva.

    Industry: It can be used in the development of veterinary pharmaceuticals and other related products.

Mechanism of Action

The mechanism of action of MMV008212 involves the inhibition of the proliferation of Theileria parva-infected lymphocyte cell lines . The molecular targets and pathways involved in this process are not fully understood, but it is believed to interfere with the cell cycle and induce apoptosis in the infected cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C17H16N2O2/c1-11-8-17(19-12-4-3-5-13(20)9-12)15-10-14(21-2)6-7-16(15)18-11/h3-10,20H,1-2H3,(H,18,19)

InChI Key

UPYOCTHZNIUVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.